Bis(4-chloro-2-methylphenyl)diazene
Description
Bis(4-chloro-2-methylphenyl)diazene is a diazene derivative featuring two phenyl rings substituted with chlorine at the para-position and a methyl group at the ortho-position. This compound belongs to the broader class of diaryldiazenes, which are characterized by their azo (-N=N-) linkage between aromatic systems. The structural and electronic properties of such compounds are highly influenced by substituents, making them relevant in materials science, medicinal chemistry, and catalysis.
Properties
CAS No. |
22237-33-8 |
|---|---|
Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
bis(4-chloro-2-methylphenyl)diazene |
InChI |
InChI=1S/C14H12Cl2N2/c1-9-7-11(15)3-5-13(9)17-18-14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 |
InChI Key |
OZDRHNMGLLLVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-2-methylphenyl)diazene typically involves the reaction of 4-chloro-2-methylaniline with nitrous acid, followed by a coupling reaction with another molecule of 4-chloro-2-methylaniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chloro-2-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azoxy compounds.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Bis(4-chloro-2-methylphenyl)diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(4-chloro-2-methylphenyl)diazene involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key substituent-driven differences between Bis(4-chloro-2-methylphenyl)diazene and analogs include:
<sup>a</sup>(E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-(4-methoxyphenyl)diazene .
<sup>b</sup>(E)-1-(4-chlorophenyl)-2-(2,2-dichloro-1-(2-nitrophenyl)vinyl)diazene .
<sup>c</sup>Estimated based on substituent contributions: Methyl (+0.5–0.7 to logP) and chloro (+0.7–0.9) vs. nitro (-0.2–0.3) .
- Lipophilicity (logP) : The methyl and chloro substituents in this compound likely increase logP compared to nitro- or methoxy-substituted analogs (e.g., Compound 1), enhancing membrane permeability but reducing aqueous solubility.
- Molecular Volume : The methyl group adds steric bulk, increasing McVol relative to bis(3-chlorophenyl)diazene oxide (178.43 ml/mol vs. ~185 ml/mol estimated).
Protein Target Similarities
Dichlorodiazadienes with nitro and halogen substituents (Table 3 in ) exhibit activity against G protein-coupled receptors (GPCRs) and phosphodiesterases. For example:
Inference for this compound :
- The absence of nitro groups (electron-withdrawing) and presence of methyl (electron-donating) may reduce redox reactivity but enhance hydrophobic interactions with GPCRs.
- Compared to bis(3-chlorophenyl)diazene oxide, the para-chloro and ortho-methyl configuration could alter binding affinity due to steric and electronic effects.
Biological Activity
Bis(4-chloro-2-methylphenyl)diazene is a diazene compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H12Cl2N2
- Molecular Weight : 283.16 g/mol
- CAS Number : 22237-33-8
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound can undergo redox reactions, leading to the formation of reactive intermediates that may affect cellular components such as enzymes and proteins. These interactions can modulate various biological pathways, including those involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The compound has been tested against various microbial strains, showing effectiveness in inhibiting growth. The exact mechanisms are still under investigation, but it is believed that the compound disrupts microbial cell membranes or interferes with metabolic processes.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, including A431 human epidermoid carcinoma cells. The compound demonstrated significant inhibitory effects on cell viability, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
-
Study on A431 Cells :
- Objective : To evaluate the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells.
- Findings : The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further investigation revealed that it may inhibit specific signaling pathways involved in cancer progression .
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy of this compound against various bacterial strains.
- Findings : The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests that it could be developed into a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Bis(4-chloro-phenyl)diazene | Structure | Moderate anticancer |
| Bis(4-methoxyphenyl)diazene | Structure | Low antimicrobial |
| Azoxybenzene | Structure | Antimicrobial properties |
The unique combination of chlorine and methyl substituents in this compound enhances its reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
